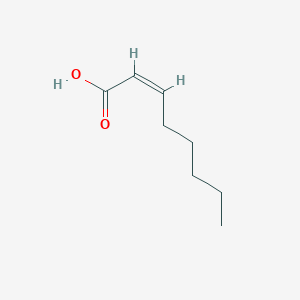
trans-2-Octenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Oct-2-enoic acid is an endogenous metabolite, which means it is naturally produced within organisms. It is a type of α,β-unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is colorless to light yellow in appearance and has a molecular formula of C8H14O2 .
Aplicaciones Científicas De Investigación
(E)-Oct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in various biological processes.
Safety and Hazards
Trans-2-Octenoic acid may cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
One relevant paper found is titled “Fungal Metabolism of this compound” from Oxford Academic . This paper investigates the metabolisms of this compound and related compounds using one of the Mucor species which could reduce sorbic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Oct-2-enoic acid can be synthesized through various methods. One common approach involves the oxidation of aliphatic aldehydes using hepatic microsomal enzymes . Another method includes the slow evaporation of ethanolic solutions at low temperatures, such as -30°C .
Industrial Production Methods
In industrial settings, (E)-Oct-2-enoic acid is often produced through controlled chemical reactions involving the oxidation of specific precursors. The exact methods can vary depending on the desired purity and application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Oct-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form saturated carboxylic acids.
Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of (E)-Oct-2-enoic acid, such as saturated carboxylic acids and substituted alkenes .
Mecanismo De Acción
The mechanism of action of (E)-Oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carboxylic acid, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its biological and chemical functions .
Comparación Con Compuestos Similares
Similar Compounds
(E)-Hept-2-enoic acid: Another α,β-unsaturated carboxylic acid with similar properties but a shorter carbon chain.
(E)-Non-2-enoic acid: Similar structure with a longer carbon chain.
(E)-Dec-2-enoic acid: Another related compound with an even longer carbon chain.
Uniqueness
(E)-Oct-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its role as an endogenous metabolite also sets it apart from many synthetic analogs .
Propiedades
Número CAS |
1470-50-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)O |
SMILES |
CCCCCC=CC(=O)O |
SMILES canónico |
CCCCCC=CC(=O)O |
Punto de ebullición |
139.00 to 141.00 °C. @ 13.00 mm Hg |
Densidad |
0.935-0.941 |
melting_point |
5 - 6 °C |
Otros números CAS |
1871-67-6 1470-50-4 |
Descripción física |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Pictogramas |
Corrosive |
Solubilidad |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






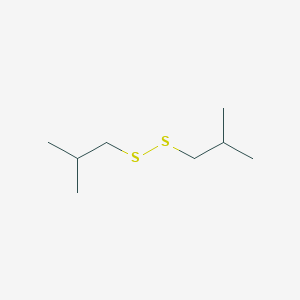
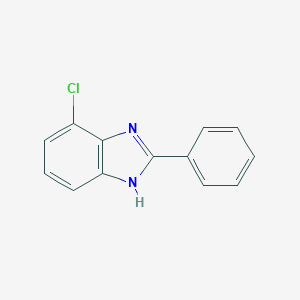


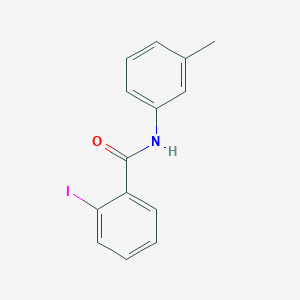
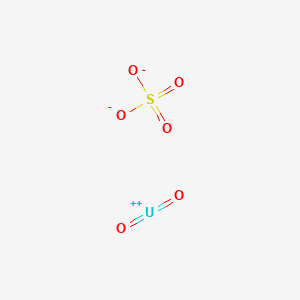



![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
